molecular formula C19H16F3NO2S B2545179 N-(furan-3-ylmethyl)-N-(2-(thiophen-2-yl)ethyl)-4-(trifluoromethyl)benzamide CAS No. 1421466-65-0

N-(furan-3-ylmethyl)-N-(2-(thiophen-2-yl)ethyl)-4-(trifluoromethyl)benzamide

Cat. No.: B2545179
CAS No.: 1421466-65-0
M. Wt: 379.4
InChI Key: IUCUVJMQJGVJFA-UHFFFAOYSA-N
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Description

“N-(furan-3-ylmethyl)-N-(2-(thiophen-2-yl)ethyl)-4-(trifluoromethyl)benzamide” is a synthetic organic compound that features a complex structure with multiple functional groups This compound includes a furan ring, a thiophene ring, and a trifluoromethyl group attached to a benzamide core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “N-(furan-3-ylmethyl)-N-(2-(thiophen-2-yl)ethyl)-4-(trifluoromethyl)benzamide” typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the Benzamide Core: This can be achieved by reacting 4-(trifluoromethyl)benzoic acid with an appropriate amine under dehydrating conditions to form the benzamide.

    Introduction of the Furan and Thiophene Groups: The furan-3-ylmethyl and thiophen-2-yl groups can be introduced through nucleophilic substitution reactions, where the benzamide core is reacted with furan-3-ylmethyl halide and thiophen-2-yl ethyl halide in the presence of a base.

Industrial Production Methods

Industrial production of such compounds often involves optimization of the reaction conditions to maximize yield and purity. This may include:

    Catalysts: Use of specific catalysts to enhance reaction rates.

    Solvents: Selection of solvents that improve solubility and reaction efficiency.

    Temperature and Pressure: Control of temperature and pressure to favor desired reaction pathways.

Chemical Reactions Analysis

Types of Reactions

“N-(furan-3-ylmethyl)-N-(2-(thiophen-2-yl)ethyl)-4-(trifluoromethyl)benzamide” can undergo various chemical reactions, including:

    Oxidation: The furan and thiophene rings can be oxidized under specific conditions to form corresponding oxides.

    Reduction: The compound can be reduced to modify the functional groups, such as reducing the benzamide to an amine.

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Bases: Sodium hydroxide, potassium carbonate.

Major Products

    Oxidation Products: Oxidized derivatives of the furan and thiophene rings.

    Reduction Products: Reduced forms of the benzamide and other functional groups.

    Substitution Products: Compounds with substituted trifluoromethyl groups.

Scientific Research Applications

Chemistry

    Catalysis: The compound can be used as a ligand in catalytic reactions.

    Materials Science:

Biology and Medicine

    Drug Development: Exploration of its potential as a pharmacophore in drug design.

    Biological Studies: Investigation of its interactions with biological macromolecules.

Industry

    Chemical Synthesis: Use as an intermediate in the synthesis of more complex molecules.

    Material Production: Potential use in the production of polymers and other advanced materials.

Mechanism of Action

The mechanism by which “N-(furan-3-ylmethyl)-N-(2-(thiophen-2-yl)ethyl)-4-(trifluoromethyl)benzamide” exerts its effects depends on its specific application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The presence of multiple functional groups allows for diverse interactions with biological molecules.

Comparison with Similar Compounds

Similar Compounds

  • N-(furan-2-ylmethyl)-N-(2-(thiophen-3-yl)ethyl)-4-(trifluoromethyl)benzamide
  • N-(furan-3-ylmethyl)-N-(2-(thiophen-2-yl)ethyl)-3-(trifluoromethyl)benzamide

Uniqueness

The unique combination of the furan, thiophene, and trifluoromethyl groups in “N-(furan-3-ylmethyl)-N-(2-(thiophen-2-yl)ethyl)-4-(trifluoromethyl)benzamide” provides distinct chemical properties, such as enhanced stability and specific reactivity patterns, which may not be present in similar compounds.

Properties

IUPAC Name

N-(furan-3-ylmethyl)-N-(2-thiophen-2-ylethyl)-4-(trifluoromethyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16F3NO2S/c20-19(21,22)16-5-3-15(4-6-16)18(24)23(12-14-8-10-25-13-14)9-7-17-2-1-11-26-17/h1-6,8,10-11,13H,7,9,12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IUCUVJMQJGVJFA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=C1)CCN(CC2=COC=C2)C(=O)C3=CC=C(C=C3)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16F3NO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

379.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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